molecular formula C9H13Cl2N B1419526 2-(3-Chlorophenyl)propan-2-amine hydrochloride CAS No. 1216523-22-6

2-(3-Chlorophenyl)propan-2-amine hydrochloride

Cat. No. B1419526
M. Wt: 206.11 g/mol
InChI Key: DPLPZZFTPMLUPT-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1216523-22-6 . It is a powder in physical form and has gained significant attention in the scientific community due to its biological properties and potential implications in various fields of research and industry.


Synthesis Analysis

While specific synthesis methods for “2-(3-Chlorophenyl)propan-2-amine hydrochloride” were not found in the search results, it is a derivative of 2-chloro-N-phenylpropan-2-amine and is commonly used in the synthesis of various compounds.


Molecular Structure Analysis

The IUPAC Name for this compound is 2-(3-chlorophenyl)-2-propanamine hydrochloride . The InChI Code is 1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H . The molecular weight is 206.11 .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 206.11 . It is stored at room temperature .

Scientific Research Applications

Antibacterial and Antioxidant Activity

  • Antibacterial Study of Heterocyclic Compounds : A study involved the synthesis of novel heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, demonstrating good antibacterial activity against several bacteria including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
  • Antibacterial and Antioxidant Properties of Amine Oxalates : Research on 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine showed that some amine oxalates derived from it exhibit high antibacterial activity, although they mostly do not neutralize superoxide radicals (Арутюнян et al., 2012).

Pharmaceutical and Drug Development

  • Bupropion Hydrochloride Polymorphs : A study on crystalline bupropion hydrochloride, which includes a 3-chlorophenyl group, explored its solid-solid conversion to a new polymorphic form, contributing to the understanding of its structural and energetic aspects (Maccaroni et al., 2012).
  • Nonpeptide Agonist of the Urotensin-II Receptor : The identification of a nonpeptidic agonist of the urotensin-II receptor, which includes a 4-chlorophenyl component, provides insights into the development of pharmacological research tools and potential drug leads (Croston et al., 2002).

Material Science and Corrosion Inhibition

  • Inhibition Performances Against Corrosion of Iron : A study on thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, used quantum chemical and molecular dynamics simulations to predict their performance as corrosion inhibitors of iron, indicating their potential in material science applications (Kaya et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3-chlorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPZZFTPMLUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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